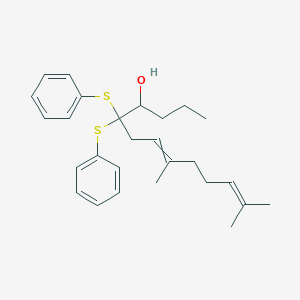
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including phenylsulfanyl and hydroxyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the trideca-7,11-dien backbone.
Introduction of phenylsulfanyl groups: Phenylsulfanyl groups are introduced through nucleophilic substitution reactions, often using thiophenol as a reagent.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, typically using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, halogenated compounds.
Major Products
Aplicaciones Científicas De Investigación
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
833480-05-0 |
|---|---|
Fórmula molecular |
C27H36OS2 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
8,12-dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-ol |
InChI |
InChI=1S/C27H36OS2/c1-5-13-26(28)27(29-24-16-8-6-9-17-24,30-25-18-10-7-11-19-25)21-20-23(4)15-12-14-22(2)3/h6-11,14,16-20,26,28H,5,12-13,15,21H2,1-4H3 |
Clave InChI |
CYTZMNMYDROREY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CC=C(C)CCC=C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)

![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)



![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)

![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

